molecular formula C8H11ClN2O B3362833 2-Chloro-6-(2-methylpropoxy)pyrazine CAS No. 1016508-48-7

2-Chloro-6-(2-methylpropoxy)pyrazine

Cat. No.: B3362833
CAS No.: 1016508-48-7
M. Wt: 186.64 g/mol
InChI Key: SDCKYWPFPKFGLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpropoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-(2-methylpropoxy)pyrazine derivative .

Scientific Research Applications

2-Chloro-6-(2-methylpropoxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpropoxy)pyrazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-methylpropoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group can enhance its selectivity and potency in various applications, making it a valuable compound for research and development .

Biological Activity

2-Chloro-6-(2-methylpropoxy)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorine atom and a branched alkoxy group, contributing to its diverse biological properties.

  • Chemical Formula : C8H11ClN2O
  • CAS Number : 1016508-48-7
  • Molecular Weight : 186.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. While detailed mechanisms specific to this compound are still under investigation, related pyrazine derivatives have shown various modes of action, including:

  • Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cell lines by modulating the expression of key apoptotic genes such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Evidence suggests that certain pyrazine derivatives can cause cell cycle arrest, particularly in the G0/G1 phase, leading to inhibited proliferation of cancer cells .

Biological Activity

Research into the biological activities of pyrazine derivatives indicates several promising applications:

Anticancer Activity

Studies have highlighted the potential of pyrazine derivatives, including this compound, in cancer treatment:

  • Cytotoxicity : Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Mechanisms : The anticancer effects are often linked to the induction of apoptosis and disruption of cell cycle progression in tumor cells, suggesting that this compound may exhibit similar properties.

Data Table: Biological Activities of Pyrazine Derivatives

Compound NameActivity TypeTarget Cell LinesIC50 (µM)References
2-Methoxy-5-(oxiran-2-ylmethyl)phenyl pyrazineAnticancerK562 (Leukemia)25
Pyrazoline DerivativeAnticancerHL-60, NALM-63.0 - 6.8
Other Pyrazine DerivativesAntimicrobialVarious Bacterial StrainsVaries

Case Studies

  • Induction of Apoptosis in Leukemia Cells : A study on a related pyrazine derivative revealed that treatment led to significant apoptosis in K562 leukemia cells, with morphological changes indicative of cell death and a marked decrease in viability at specific concentrations .
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that certain pyrazines exhibit selective cytotoxicity against multiple cancer cell types, with some derivatives outperforming traditional chemotherapeutics such as doxorubicin .

Properties

IUPAC Name

2-chloro-6-(2-methylpropoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKYWPFPKFGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flame-dried round bottom flask was charged with a suspension of 95% NaH (1.1 eq) in anhydrous THF (0.3 M). The stirring mixture was cooled to 0° C. in an ice-water bath and 2-methyl-1-propanol (1 eq) was added drop wise via syringe. After 30 min 2,6-dichloropyrazine (1 eq) was added, the reaction was warmed to rt and stirred for 3 h. The crude mixture was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic phases were washed once each with H2O and brine, then dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was dissolved in CH2Cl2, loaded onto a SiO2 column, and purified by flash chromatography (9:1 hexanes/EtOAc eluent) to give 2-chloro-6-isobutoxypyrazine. LC/MS (m/z): 187.1 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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